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Compound of Interest

Compound Name: Bucetin

Cat. No.: B1662820

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Bucetin was withdrawn from the market in 1986 due to significant safety concerns,
including renal toxicity and potential carcinogenicity. The information presented here is for
research and informational purposes only and is based on limited historical data. Much of the
pharmacological data is inferred from its structurally similar analogue, phenacetin, and should
be interpreted with caution.

Introduction

Bucetin is a non-opioid analgesic and antipyretic agent, chemically identified as N-(4-
ethoxyphenyl)-3-hydroxybutanamide.[1] Structurally related to phenacetin, it was developed
with the aim of providing similar therapeutic benefits but was ultimately withdrawn from clinical
use due to an unfavorable safety profile, particularly nephrotoxicity.[1] This document provides
a comprehensive overview of the available pharmacological data on Bucetin, with a focus on
its mechanism of action, pharmacokinetics, and toxicological profile.

Physicochemical Properties
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Property Value Source
Chemical Formula C12H17NOs

Molecular Weight 223.27 g/mol

CAS Number 1083-57-4

Appearance Powder

Solubility Soluble in DMSO

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for Bucetin's analgesic and antipyretic effects is believed to
be the inhibition of cyclooxygenase (COX) enzymes, a characteristic it shares with phenacetin
and other non-steroidal anti-inflammatory drugs (NSAIDs). By inhibiting COX, Bucetin reduces
the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.

dot digraph "Bucetin_Mechanism_of_Action" { graph [rankdir="LR", splines=true,
nodesep=0.5, size="7.6,4", dpi=100]; node [shape=box, style="filled", fontname="Arial",
fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Nodes Bucetin [label="Bucetin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX
[label="Cyclooxygenase (COX) Enzymes", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBCO05", fontcolor="#202124"];
Prostaglandins [label="Prostaglandins (e.g., PGE2)", fillcolor="#34A853",
fontcolor="#FFFFFF"]; Pain_Fever [label="Pain & Fever", fillcolor="#F1F3F4",
fontcolor="#202124", shape=ellipse];

// Edges Bucetin -> COX [label="Inhibits"]; Arachidonic_Acid -> COX [label="Substrate"]; COX
-> Prostaglandins [label="Catalyzes conversion to"]; Prostaglandins -> Pain_Fever
[label="Mediates"];

{rank=same; Bucetin; Arachidonic_Acid;} } caption: "Proposed mechanism of Bucetin's
analgesic and antipyretic action."
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While specific quantitative data on Bucetin's COX inhibitory activity is scarce, studies on its
structural analogue, phenacetin, and its metabolites provide some insight. Phenacetin itself is a
weak inhibitor of COX-1 and COX-2. However, its metabolite, p-phenetidine (4-ethoxyaniline),
is a potent inhibitor of prostaglandin synthesis, showing some preference for COX-2 inhibition
at nanomolar concentrations. Given that Bucetin is also metabolized to 4-ethoxyaniline, it is
plausible that this metabolite contributes significantly to its pharmacological and toxicological
effects.

Pharmacokinetics

Detailed human pharmacokinetic data for Bucetin is not available. The following parameters
are estimated based on its similarity to phenacetin.

Estimated Value (based on
Parameter . Source
Phenacetin)

Absorption Orally absorbed
_ Extensively metabolized,
Metabolism S )
primarily in the liver.
Paracetamol (Acetaminophen)
Primary Metabolite from O-dealkylation (inferred

from phenacetin)

) ] 4-ethoxyaniline (p-phenetidine)
Toxic Metabolite
from deacylation

o ) 37 to 74 minutes (for
Elimination Half-life (t¥2) )
phenacetin)

Volume of Distribution (Vd) 1.0 to 2.1 L/kg (for phenacetin)

) Primarily as metabolites in
Excretion )
urine

A study on the metabolism of Bucetin in rabbits was published in 1968, but the detailed
findings are not widely available. This study would likely provide valuable information on the
specific metabolic pathways of Bucetin.
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dot digraph "Bucetin_Metabolism" { graph [rankdir="TB", splines=true, nodesep=0.5,
size="7.6,5", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=10,
margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=normal];

// Nodes Bucetin [label="Bucetin\n(N-(4-ethoxyphenyl)-3-hydroxybutanamide)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deacylation [label="Deacylation\n(Microsomal
Enzymes)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Ethoxyaniline [label="4-
Ethoxyaniline\n(p-phenetidine)”, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydroxylation
[label="Hydroxylation & Autooxidation”, fillcolor="#F1F3F4", fontcolor="#202124",
shape=ellipse]; Reactive_Metabolites [label="Reactive Metabolites\n(e.g., N-(4-
ethoxyphenyl)hydroxylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Renal_Toxicity
[label="Renal Papillary Necrosis", fillcolor="#202124", fontcolor="#FFFFFF", shape=
Mdiamond]; O_Dealkylation [label="0-Dealkylation (inferred)", fillcolor="#F1F3F4",
fontcolor="#202124", shape=ellipse]; Paracetamol_analogue [label="Paracetamol Analogue",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Conjugation [label="Conjugation\n(Glucuronidation,
Sulfation)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Excretion [label="Urinary
Excretion”, fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

// Edges Bucetin -> Deacylation; Deacylation -> Ethoxyaniline; Ethoxyaniline -> Hydroxylation;
Hydroxylation -> Reactive_Metabolites; Reactive_Metabolites -> Renal_Toxicity [label="Inhibits
PGE2 synthesis"]; Bucetin -> O_Dealkylation; O_Dealkylation -> Paracetamol_analogue;
Paracetamol_analogue -> Conjugation; Conjugation -> Excretion;

} caption: "Proposed metabolic pathway of Bucetin and its link to renal toxicity."

Toxicology

The clinical use of Bucetin was terminated due to severe renal toxicity, specifically renal
papillary necrosis. This adverse effect is strongly linked to its metabolic activation.

The deacylation of Bucetin to 4-ethoxyaniline is considered a critical step in its toxicity. This
metabolite and its subsequent oxidation products are thought to cause renal damage by
potently inhibiting the synthesis of prostaglandin E2 (PGE2) and potentially reducing the
expression of COX-2 in the renal medulla. Prostaglandins are crucial for maintaining renal
blood flow, and their inhibition can lead to ischemia and necrosis of the renal papillae.
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Additionally, Bucetin shares a risk of carcinogenesis with phenacetin, which is classified as a
human carcinogen.

Experimental Protocols

Due to the withdrawal of Bucetin from the market, specific and validated experimental
protocols for this compound are not readily available in recent literature. However, a standard
experimental workflow for assessing the COX inhibitory activity of a compound like Bucetin
can be outlined.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory potency (ICso) of Bucetin on COX-1 and COX-2
enzymes.

Materials:

» Purified ovine or human COX-1 and COX-2 enzymes

Arachidonic acid (substrate)

Bucetin (test compound)

Indomethacin or Celecoxib (positive controls)

Assay buffer (e.g., Tris-HCI)

Detection system (e.g., ELISA kit for PGEz, or a fluorometric or colorimetric probe)
Methodology:

dot digraph "COX_Inhibition_Assay_ Workflow" { graph [rankdir="TB", splines=true,
nodesep=0.3, size="7.6,6", dpi=100]; node [shape=box, style="filled", fontname="Arial",
fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9, arrowhead=normall;

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Prepare_Reagents [label="Prepare Reagents\n(Enzyme, Substrate, Buffers)",
fillcolor="#FBBCO05", fontcolor="#202124"]; Prepare_Compound [label="Prepare Serial
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Dilutions of Bucetin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_Enzyme
[label="Pre-incubate COX-1 or COX-2\nwith Bucetin or Control", fillcolor="#34A853",
fontcolor="#FFFFFF"]; Add_Substrate [label="Initiate Reaction by Adding\nArachidonic Acid",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_Reaction [label="Incubate at 37°C",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop_Reaction [label="Stop Reaction\n(e.g., with
acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Product [label="Measure
Prostaglandin E2 (PGE2)\nProduction (e.g., ELISA)", fillcolor="#FBBC05",
fontcolor="#202124"]; Calculate IC50 [label="Calculate IC50 Values", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4",
fontcolor="#202124"];

I/l Edges Start -> Prepare_Reagents; Prepare_Reagents -> Prepare_Compound;
Prepare_Compound -> Incubate_Enzyme; Incubate_Enzyme -> Add_Substrate;
Add_Substrate -> Incubate_Reaction; Incubate_Reaction -> Stop_Reaction; Stop_Reaction ->
Measure_Product; Measure_Product -> Calculate_IC50; Calculate_IC50 -> End; } caption: "A
general workflow for a COX inhibition assay."

e Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired
concentration in the assay buffer.

o Compound Preparation: Prepare a stock solution of Bucetin in a suitable solvent (e.g.,
DMSO) and then create a series of dilutions in the assay buffer.

e Incubation: In a 96-well plate, add the enzyme solution to wells containing the different
concentrations of Bucetin or the control compounds. Allow for a pre-incubation period.

» Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to each well.

e Reaction Incubation: Incubate the plate at 37°C for a specified time to allow for the
conversion of arachidonic acid to prostaglandins.

o Reaction Termination: Stop the reaction, typically by adding a strong acid.
o Detection: Quantify the amount of PGEz produced using a suitable detection method.

o Data Analysis: Plot the percentage of inhibition against the logarithm of the Bucetin
concentration and determine the ICso value (the concentration of Bucetin that causes 50%
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inhibition of the enzyme activity).

Conclusion

Bucetin is a withdrawn analgesic and antipyretic agent with a pharmacological profile closely
resembling that of phenacetin. Its therapeutic effects are likely mediated through the inhibition
of COX enzymes and the subsequent reduction in prostaglandin synthesis. However, its clinical
utility was overshadowed by severe renal toxicity, which is attributed to its metabolic activation
to 4-ethoxyaniline. Due to the lack of modern research, a comprehensive understanding of
Bucetin's pharmacological and toxicological profile remains limited. Further investigation into
historical literature may provide more detailed insights for researchers interested in the
structure-activity and structure-toxicity relationships of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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